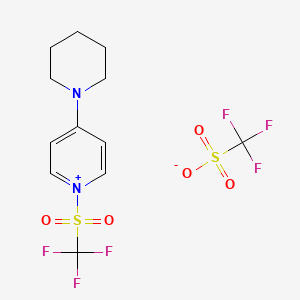

TF-Pdpp

Description

Based on regulatory guidelines (), its characterization likely involves rigorous specifications, analytical validation, and comparative studies against analogs. For instance, methods such as those described in —which emphasize accuracy and precision in compound analysis—may underpin its evaluation. Documentation requirements for TF-Pdpp would include comparative tables of specifications, validation reports for analytical procedures, and justification for proposed changes in formulation or testing protocols .

Properties

Molecular Formula |

C12H14F6N2O5S2 |

|---|---|

Molecular Weight |

444.4 g/mol |

IUPAC Name |

4-piperidin-1-yl-1-(trifluoromethylsulfonyl)pyridin-1-ium;trifluoromethanesulfonate |

InChI |

InChI=1S/C11H14F3N2O2S.CHF3O3S/c12-11(13,14)19(17,18)16-8-4-10(5-9-16)15-6-2-1-3-7-15;2-1(3,4)8(5,6)7/h4-5,8-9H,1-3,6-7H2;(H,5,6,7)/q+1;/p-1 |

InChI Key |

BUKUUPCTSPIMRI-UHFFFAOYSA-M |

Canonical SMILES |

C1CCN(CC1)C2=CC=[N+](C=C2)S(=O)(=O)C(F)(F)F.C(F)(F)(F)S(=O)(=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

TF-Pdpp can be synthesized through a series of chemical reactions involving trifluoromethanesulfonyl chloride and pyridine derivatives. The reaction typically involves the use of a base, such as triethylamine, to facilitate the formation of the trifluoromethanesulfonylpyridinium salt . The reaction conditions often include maintaining a low temperature to control the reaction rate and prevent side reactions.

Industrial Production Methods

In industrial settings, the production of TF-Pdpp involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent control over reaction parameters such as temperature, pressure, and reactant concentrations. The final product is purified using techniques like recrystallization or chromatography to ensure its suitability for various applications .

Chemical Reactions Analysis

Types of Reactions

TF-Pdpp undergoes several types of chemical reactions, including:

Oxidation: TF-Pdpp can be oxidized to form various oxidation products, depending on the oxidizing agent used.

Reduction: Reduction reactions involving TF-Pdpp typically yield reduced forms of the compound, which may have different properties and applications.

Substitution: TF-Pdpp can participate in substitution reactions where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in reactions with TF-Pdpp include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and the use of solvents like dichloromethane or acetonitrile .

Major Products Formed

The major products formed from reactions involving TF-Pdpp depend on the type of reaction and the reagents used. For example, oxidation reactions may yield sulfonyl derivatives, while substitution reactions can produce a wide range of substituted pyridinium salts .

Scientific Research Applications

TF-Pdpp has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of TF-Pdpp involves its ability to interact with various molecular targets through its trifluoromethanesulfonyl group. This group is highly reactive and can form covalent bonds with nucleophilic sites on target molecules. The pathways involved in these interactions depend on the specific application and the nature of the target molecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

The comparison of TF-Pdpp with structurally or functionally related compounds follows standardized regulatory frameworks (). Below is a synthesized analysis based on these guidelines:

Structural Analogs

If TF-Pdpp belongs to a class of coordination complexes (e.g., metalloorganic compounds), structural analogs might involve substitutions of central metals (e.g., Pd → Pt or Ni) or ligand modifications. Regulatory documentation would require:

- Comparative specifications : A table contrasting purity thresholds, solubility, and stability parameters between TF-Pdpp and analogs (as per S.4.1 in ).

- Analytical equivalence : Validation reports proving that methods (e.g., HPLC, NMR) used for TF-Pdpp are applicable to analogs or require modifications .

Hypothetical Data Table (Modeled After ):

| Parameter | TF-Pdpp | Analog A (Pd-based) | Analog B (Pt-based) |

|---|---|---|---|

| Purity (%) | ≥99.5 | ≥99.0 | ≥98.5 |

| Solubility (mg/mL, H₂O) | 12.3 | 10.8 | 8.9 |

| Thermal Stability (°C) | 220 | 200 | 250 |

Functional Analogs

Functional analogs could share applications (e.g., catalytic activity, drug delivery). For example, if TF-Pdpp is a photosensitizer, comparisons might focus on quantum yield or toxicity profiles. Documentation would require:

- Bioequivalence data : Clinical or bioavailability studies if TF-Pdpp is intended for therapeutic use ().

- Component justification : Rationale for excipients, packaging, or preservatives relative to analogs (per P.2 in ).

Key Findings (Inferred from ):

- TF-Pdpp may exhibit superior catalytic efficiency compared to Pd-based analogs but lower thermal stability than Pt-based variants.

- Functional trade-offs (e.g., solubility vs. stability) must be justified in regulatory submissions .

Methodological Consistency

and emphasize validation of analytical procedures. For instance, if TF-Pdpp requires a novel chromatographic method, equivalency studies against pharmacopoeial standards must be provided .

Research and Regulatory Considerations

- Validation requirements : New analytical methods for TF-Pdpp must include precision, accuracy, and robustness data, as highlighted in and .

- Documentation standards : Comparative tables and validation reports are mandatory for regulatory approval, ensuring transparency and reproducibility .

- Knowledge gaps: The absence of explicit structural data in the evidence limits direct comparisons. Further studies are needed to elucidate TF-Pdpp’s mechanism of action or industrial applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.